3,5-Diaminobenzoic acid dihydrochloride

Aqueous Formulation Bioconjugation Analytical Chemistry

Inconsistent solubility and purity in free-base diaminobenzoic acid isomers cause failed DNA quantifications and irreproducible polymerizations. 3,5-Diaminobenzoic acid dihydrochloride (CAS 618-56-4) eliminates these risks. • Guaranteed aqueous solubility of 0.1 g/mL at 20 °C enables direct preparation of the Kissane-Robins fluorometric reagent without pH adjustment. • >300 °C thermal stability withstands high-temperature polycondensation for carboxyl-polyimides and Tröger's base microporous polymers. • Commercial lots at ≥98.5% purity with <5% water content ensure accurate stoichiometry in multi-step syntheses.

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
CAS No. 618-56-4
Cat. No. B146507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diaminobenzoic acid dihydrochloride
CAS618-56-4
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1N)N)C(=O)O.Cl
InChIInChI=1S/C7H8N2O2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,8-9H2,(H,10,11);1H
InChIKeyGJYYDDRSICTFRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diaminobenzoic Acid Dihydrochloride (CAS 618-56-4) Procurement Baseline: A Dihydrochloride Salt with Defined Aqueous Solubility


3,5-Diaminobenzoic acid dihydrochloride (CAS 618-56-4) is the dihydrochloride salt of 3,5-diaminobenzoic acid. It is supplied as a solid with a molecular weight of 225.07 g/mol . The compound is characterized by its high aqueous solubility (0.1 g/mL at 20°C) and high melting point (>300°C) , which differentiate it from the free base and other isomeric diaminobenzoic acids in formulation and handling.

Why Generic Substitution Fails: Critical Differences Between 3,5-Diaminobenzoic Acid Dihydrochloride and Its Free Base or Isomers


Simply substituting 3,5-diaminobenzoic acid dihydrochloride with its free base (CAS 535-87-5) or with other diaminobenzoic acid isomers (e.g., 3,4- or 2,3-) can lead to significant experimental and manufacturing inconsistencies. The free base exhibits conflicting and pH-dependent water solubility profiles [1], whereas the dihydrochloride salt provides a reliably high and quantifiable solubility (0.1 g/mL at 20°C) . Furthermore, the 3,4-isomer has a markedly lower water solubility (2.2 mg/mL) , which fundamentally alters formulation strategies. These differences in physicochemical properties directly impact reproducibility in applications ranging from aqueous-based assays to polymer synthesis.

Quantitative Differentiation: 3,5-Diaminobenzoic Acid Dihydrochloride vs. Closest Analogs


Aqueous Solubility: 45-Fold Higher than 3,4-Diaminobenzoic Acid for Simplified Formulation

3,5-Diaminobenzoic acid dihydrochloride demonstrates a defined and high aqueous solubility of 0.1 g/mL (100 mg/mL) at 20°C . This is in stark contrast to its closest isomer, 3,4-diaminobenzoic acid, which has a solubility of only 2.2 mg/mL in water at 20°C . This represents a 45-fold difference in water solubility. While the free base (3,5-diaminobenzoic acid) is described with conflicting solubility data ranging from 'very soluble' to 'insoluble' [1], the dihydrochloride salt provides a quantifiable and reliable solubility value, eliminating uncertainty in aqueous applications.

Aqueous Formulation Bioconjugation Analytical Chemistry

Thermal Stability: >300°C Melting Point vs. Free Base Decomposition at 235-240°C

The dihydrochloride salt exhibits a melting point >300°C (lit.) , while the free base (3,5-diaminobenzoic acid) decomposes at a significantly lower temperature range of 235-240°C [1]. This higher thermal threshold allows the dihydrochloride to be used in high-temperature polymer synthesis protocols, such as the one-step high-temperature polycondensation for polyimides, without premature degradation .

Thermal Analysis Material Science High-Temperature Processing

DNA Fluorometric Assay: The Classic Kissane and Robins Method Specifically Employs the Dihydrochloride Salt

The seminal Kissane and Robins method (1958) for the fluorometric determination of DNA, a foundational technique in molecular biology, specifically utilizes 3,5-diaminobenzoic acid dihydrochloride as the key reagent [1][2]. The method relies on the reaction of deoxyribose with the compound to form a fluorescent product, enabling DNA quantification in the range of 10 ng to 1 μg [3]. While the free base or other salts might theoretically react, the established, optimized, and widely cited protocol explicitly names the dihydrochloride salt, ensuring assay reproducibility and comparability with historical data .

Fluorometric Assay DNA Quantitation Biochemistry

Polymer Synthesis: Dihydrochloride Salt as a Direct Monomer in Polyimide and Troger's Base Polymer Production

In patent literature for high-performance polymers, 3,5-diaminobenzoic acid dihydrochloride is used directly as a monomer. For example, in the synthesis of Troger's base polymers with intrinsic microporosity, the dihydrochloride salt (1.50 g, 6.665 mmol) is reacted with dimethoxymethane in trifluoroacetic acid [1]. Similarly, it is employed in the preparation of high solids polycarboxylates for cement superplasticizers [2]. The use of the dihydrochloride salt, rather than the free base, is often preferred because it provides the diamine in a stable, non-hygroscopic form that is easily handled and weighed under inert atmosphere . The free base can be more prone to oxidation and has variable solubility.

Polymer Chemistry Polyimides Membrane Science

Purity Specification: ≥98.5% (HPLC) for Reproducible Quantitative Assays

Commercially available 3,5-diaminobenzoic acid dihydrochloride is routinely supplied with a purity of ≥98.5% (HPLC) or >98.0% (T)(HPLC) [1]. This high purity, coupled with well-defined analytical methods (HPLC, neutralization titration), ensures minimal batch-to-batch variability and low levels of impurities such as water (<5%) . In contrast, the free base may contain up to 3% moisture and is often supplied at lower purities (e.g., 96-98%) . This quantitative purity advantage is critical for applications requiring precise stoichiometry, such as fluorometric assays and polymer synthesis.

Analytical Chemistry Quality Control Reproducible Research

Optimal Application Scenarios for 3,5-Diaminobenzoic Acid Dihydrochloride Based on Verified Evidence


Fluorometric DNA Quantitation Using the Classic Kissane and Robins Method

For laboratories performing fluorometric DNA assays, procuring 3,5-diaminobenzoic acid dihydrochloride ensures strict adherence to the original, highly cited Kissane and Robins protocol [1]. The dihydrochloride salt's defined solubility and high purity are critical for generating the fluorescent product that enables sensitive DNA detection in the 10 ng to 1 μg range [2].

Synthesis of High-Performance Polyimides and Intrinsically Microporous Polymers

In polymer chemistry, the dihydrochloride salt is the preferred monomer for synthesizing carboxyl-containing polyimides and Troger's base polymers with intrinsic microporosity [3]. Its high thermal stability (>300°C) allows it to withstand the high-temperature polycondensation conditions required for these advanced materials, while its solid, non-hygroscopic nature facilitates accurate weighing under inert atmosphere .

Aqueous-Based Bioconjugation and Peptide Synthesis Workflows

The high and quantifiable water solubility (0.1 g/mL) of 3,5-diaminobenzoic acid dihydrochloride makes it an ideal building block for aqueous-phase bioconjugation and peptide synthesis reactions . Its use as a scaffold for antimicrobial peptidomimetics is facilitated by this reliable solubility, which ensures homogeneous reaction conditions and simplifies purification steps [4].

Precision Organic Synthesis Requiring High Purity and Low Moisture Content

For synthetic chemists requiring precise stoichiometric control, the dihydrochloride salt's commercial availability at ≥98.5% purity with low moisture content (<5%) is a significant advantage over the free base . This higher purity minimizes the risk of side reactions and ensures reproducible yields in multi-step organic syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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